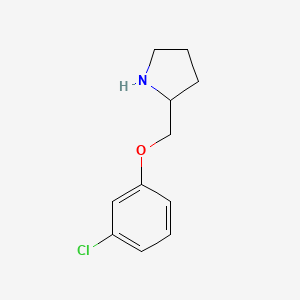amine CAS No. 1249109-10-1](/img/structure/B13238931.png)
[(3-Chloro-4-fluorophenyl)methyl](1-methoxypropan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound that belongs to the class of amines. This compound features a phenyl ring substituted with chlorine and fluorine atoms, a methoxy group attached to a propyl chain, and an amine functional group. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically begins with commercially available starting materials such as 3-chloro-4-fluorobenzyl chloride and 1-methoxypropan-2-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
In an industrial setting, the synthesis of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the aromatic ring or the amine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives or reduced aromatic rings.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
(3-Chloro-4-fluorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural conformations of these macromolecules.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, (3-Chloro-4-fluorophenyl)methylamine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with amino acid residues in proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-4-fluorophenyl)methylamine
- (3-Chloro-4-fluorophenyl)methylamine
- (3-Chloro-4-fluorophenyl)methylamine
Uniqueness
(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific combination of substituents. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the methoxy group on the propyl chain, imparts distinct chemical and physical properties. These properties influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
1249109-10-1 |
|---|---|
Formule moléculaire |
C11H15ClFNO |
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15ClFNO/c1-8(7-15-2)14-6-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 |
Clé InChI |
BPSOBIBNNAOLDN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NCC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13238848.png)
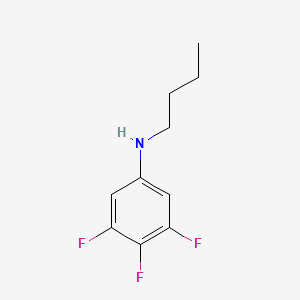
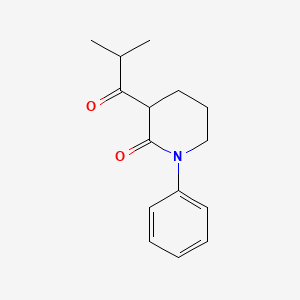
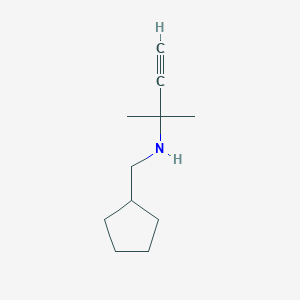
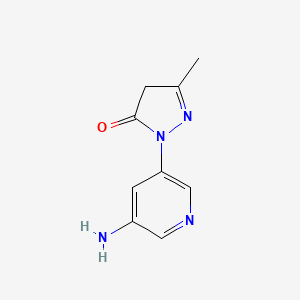
![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
amine](/img/structure/B13238890.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)

![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
